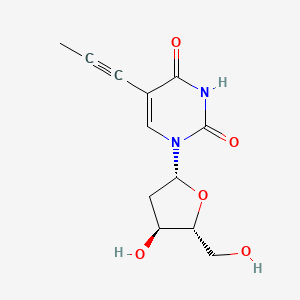

5-(1-Propynyl)-2'-deoxyuridine

Description

BenchChem offers high-quality 5-(1-Propynyl)-2'-deoxyuridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-Propynyl)-2'-deoxyuridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c1-2-3-7-5-14(12(18)13-11(7)17)10-4-8(16)9(6-15)19-10/h5,8-10,15-16H,4,6H2,1H3,(H,13,17,18)/t8-,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJMJLXCBVKXNY-IVZWLZJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333080 | |

| Record name | AG-H-37859 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84558-94-1 | |

| Record name | 5-(1-Propynyl)-2′-deoxyuridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84558-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-Propynyl)-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084558941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AG-H-37859 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biological Properties of 5-Propynyl Pyrimidines: A Technical Guide

Executive Summary

5-propynyl pyrimidines (5-propynyl-2'-deoxyuridine and 5-propynyl-2'-deoxycytidine) represent a class of high-affinity nucleic acid modifications designed to overcome the thermodynamic limitations of standard DNA phosphoramidites.[1] By substituting the C-5 methyl group of thymine (or the C-5 hydrogen of cytosine) with a propyne alkyne moiety, these bases significantly enhance duplex stability through increased

While they offer exceptional binding affinity (

Structural & Thermodynamic Mechanism

The defining feature of 5-propynyl pyrimidines is the propyne group (

The "Hydrophobic Spine" Effect

Standard DNA duplexes are stabilized by base pairing (hydrogen bonding) and base stacking. 5-propynyl modifications enhance the latter:

-

Planarity: The alkyne group is planar with the heterocycle, extending the aromatic surface area.

-

Major Groove Solvation: The hydrophobic propyne group displaces water molecules from the major groove. When multiple 5-propynyl bases are contiguous, they form a "hydrophobic spine," drastically reducing the entropic penalty of hybridization.[1]

Thermodynamic Impact Table

| Modified Base | Substitution For |

Critical Insight: The

increase is additive but can be cooperative. A fully modified 5-propynyl oligomer can have a>20°C higher than its DNA counterpart, often rendering the duplex un-meltable under physiological conditions.[1]

Visualization: Structural Mechanism

Caption: Mechanism of thermal stability enhancement. The propyne group displaces water and extends the stacking surface, driving high-affinity binding.

Biological Properties & Toxicity Profile[1][3][4][5][6][7][8]

Nuclease Resistance

Contrary to some misconceptions, the 5-propynyl group itself provides only modest protection against nucleases compared to backbone modifications.[1]

-

Primary Resistance: Must still be derived from a phosphorothioate (PS) backbone.[1]

-

Secondary Resistance: The steric bulk of the propyne group in the major groove can slightly retard endonuclease access, but it is insufficient as a standalone stabilization strategy for in vivo use.

Antisense Potency vs. Toxicity

This is the critical trade-off for drug development.

-

Potency: 5-propynyl ASOs show significantly higher potency (

reduction) in vitro compared to first-generation PS-DNA.[1] This is directly linked to their higher affinity for target mRNA.[1][2] -

Toxicity (The Limiting Factor): In vivo studies (e.g., Shen et al., 2003) revealed that 5-propynyl modified ASOs exhibit severe hepatotoxicity in mice.[1]

-

Observed Effects: Mortality at 50 mg/kg; liver apoptosis and cellular infiltration at 20 mg/kg.[1][2]

-

Mechanism: The toxicity is often attributed to non-specific protein binding . The hydrophobic propyne group increases the lipophilicity of the oligonucleotide, leading to "sticky" molecules that aggregate with intracellular proteins in hepatocytes, independent of mRNA hybridization.[1]

-

Biological Workflow

Caption: Dual pathways of biological activity.[1] While high affinity drives silencing, increased lipophilicity drives hepatotoxic protein accumulation.[1]

Experimental Protocols

Synthesis Guidelines

5-propynyl phosphoramidites are compatible with standard automated DNA synthesizers (ABI 394, Meradept, etc.), but specific attention to coupling efficiency is required to prevent "n-1" deletion sequences.[1]

Reagents:

-

5-Propynyl-dU-CE Phosphoramidite (Diluent: Anhydrous Acetonitrile)[1]

-

5-Propynyl-dC-CE Phosphoramidite (Diluent: Anhydrous Acetonitrile/DCM)[1]

Protocol Steps:

-

Dissolution: Dissolve amidites to 0.1M concentration. Note: pdC is less soluble than pdU; ensure complete dissolution.

-

Coupling:

-

Standard Recommendation: Glen Research notes that standard coupling times (e.g., 25-30s) are often sufficient.[1]

-

Optimization: For longer oligos (>40-mer) or if coupling efficiency drops below 98%, extend coupling time to 3–6 minutes .

-

-

Oxidation: Standard Iodine/Water/Pyridine/THF.[1]

-

Capping: Standard Acetic Anhydride/N-Methylimidazole.

-

Deprotection:

-

Reagent: Concentrated Ammonium Hydroxide (30%).[1]

-

Conditions: 55°C for 12–16 hours.

-

Warning: Avoid "UltraMild" deprotection reagents if they are incompatible with other modifications in the sequence, though propynyl groups themselves are stable in standard ammonia.

-

Purification

Due to the hydrophobic nature of the propyne group, these oligos behave differently on HPLC.[1]

-

RP-HPLC: 5-propynyl oligos will elute later (higher retention time) than unmodified DNA of the same length due to increased hydrophobicity.[1]

-

DMT-On Purification: Highly recommended.[1] The hydrophobic DMT group combined with the hydrophobic propyne backbone allows for excellent separation from failure sequences.

Melting Temperature ( ) Determination

When validating the synthesis, use the following buffer to measure

-

Buffer: 100 mM NaCl, 10 mM Na-Phosphate, 0.1 mM EDTA, pH 7.0.[1]

-

Ramp Rate: 0.5°C to 1.0°C per minute.[1]

-

Expectation: Expect a sharp transition. If the sequence is highly substituted, the

may exceed 90°C; addition of formamide (20-50%) may be necessary to bring the transition into a measurable range.[1]

References

-

Shen, L., et al. (2003). "Evaluation of C-5 propynyl pyrimidine-containing oligonucleotides in vitro and in vivo."[1][2] Antisense and Nucleic Acid Drug Development, 13(3), 129-142.[1] Link

-

Wagner, R. W., et al. (1993). "Antisense gene inhibition by oligonucleotides containing C-5 propyne pyrimidines."[1] Science, 260(5113), 1510-1513.[1] Link

-

Glen Research. "5-Propynyl-dU and dC Phosphoramidites Product Profile." Glen Research Technical Monographs. Link[1]

-

Lundin, K. E., et al. (2015). "Biological activity and biotechnology applications of 2'-O-methyl modified oligoribonucleotides."[1] Human Gene Therapy, 26(8).[1] (Context on comparative modifications). Link

-

Seth, P. P., et al. (2019). "Insights into the chemical and biological properties of antisense oligonucleotides."[1] Annual Review of Pharmacology and Toxicology. Link

Sources

Discovery and Development of C5-Propynyl Pyrimidine Nucleosides

Executive Summary: The High-Affinity Paradox

In the trajectory of antisense oligonucleotide (ASO) development, C5-propynyl pyrimidines represent a critical inflection point. Discovered primarily by researchers at Gilead Sciences (Froehler, Wagner, et al.) in the early 1990s, these modifications solved the primary deficit of first-generation ASOs: binding affinity .

By substituting the C5-methyl group of thymine (or the C5-hydrogen of cytosine) with a propyne (1-propynyl) moiety, researchers achieved unprecedented increases in thermal melting temperature (

This guide details the chemical synthesis, biophysical mechanisms, and the critical lessons learned from C5-propynyl nucleosides that paved the way for modern LNA and cEt chemistries.

Chemical Architecture & Mechanism

Structural Modification

The core innovation lies in the modification of the pyrimidine heterocycle at the 5-position.

-

C5-Propynyl-Uracil (pdU): Replaces the methyl group of Thymine.

-

C5-Propynyl-Cytosine (pdC): Replaces the hydrogen at C5 of Cytosine.

The propyne group (

Mechanism of Enhancement

The enhanced stability is driven by enthalpy . The propyne group increases the surface area for stacking interactions.

-

Planarity: The alkyne bond keeps the methyl group in the plane of the base.

-

Hydrophobicity: The propyne group displaces water molecules from the major groove, increasing the entropy of the solvent (hydrophobic effect) and tightening the duplex.

-

Cooperativity: The effect is non-linear; blocks of C5-propynyl modifications (e.g., contiguous pdU/pdC) yield higher

than isolated substitutions due to continuous hydrophobic ridges formed in the major groove.

Figure 1: Mechanistic pathway of C5-propynyl mediated affinity enhancement.

Synthesis Protocol: Sonogashira Coupling

The synthesis of C5-propynyl nucleosides relies on the Sonogashira cross-coupling reaction . This palladium-catalyzed reaction couples a terminal alkyne (propyne) with an aryl or vinyl halide (5-iodo-nucleoside).

Reagents & Precursors

-

Substrate: 5-Iodo-2'-deoxyuridine (5-I-dU) or 5-Iodo-2'-deoxycytidine (5-I-dC).

-

Alkyne: Propyne gas (condensed) or propyne solution.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

]. -

Solvent: Anhydrous DMF (Dimethylformamide).

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

Step-by-Step Methodology

Note: This protocol assumes standard Schlenk line techniques to maintain an inert atmosphere.

-

Preparation:

-

Dry the 5-iodo-nucleoside (1 eq) under high vacuum overnight.

-

Dissolve in anhydrous DMF (0.1 M concentration) in a flame-dried round-bottom flask under Argon.

-

-

Catalyst Addition:

-

Add

(0.1 eq) and CuI (0.2 eq) to the solution. -

Add Triethylamine (2-5 eq). The solution typically turns dark.

-

-

Propyne Introduction:

-

Caution: Propyne is a gas at room temperature.

-

Cool the reaction vessel to -78°C (dry ice/acetone bath).

-

Condense propyne gas (excess, ~3-5 eq) into the reaction vessel. Alternatively, bubble propyne gas through the solution at room temperature if using a sealed pressure vessel.

-

-

Reaction:

-

Seal the vessel tightly.

-

Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (DCM:MeOH 9:1) for the disappearance of the starting iodide.

-

-

Work-up:

-

Concentrate the mixture under reduced pressure to remove DMF and excess amines.

-

Redissolve the residue in MeOH/DCM.

-

Purify via silica gel column chromatography.

-

Yield: Typically 70–90%.

-

-

Oligonucleotide Synthesis:

-

The resulting C5-propynyl nucleoside is converted to the 5'-DMT, 3'-phosphoramidite form using standard phosphitylation reagents (2-cyanoethyl N,N-diisopropylchlorophosphoramidite) before being loaded onto a DNA synthesizer.

-

Figure 2: Synthetic workflow for C5-propynyl nucleoside production.

Biophysical Characterization

The defining characteristic of C5-propynyl oligonucleotides is the massive stabilization of the DNA:RNA duplex.

Comparative Melting Temperatures ( )

The table below summarizes the

| Modification | Sequence Context | Mechanism | |

| C5-Propynyl-U | Mixed Sequence | +1.7°C | Enhanced Stacking |

| C5-Propynyl-C | Mixed Sequence | +1.5°C | Enhanced Stacking |

| Poly-Propynyl | Homopolymer | > +2.0°C | Cooperative Hydrophobic Ridge |

| Phosphorothioate (PS) | Backbone | -0.5°C to -1.0°C | Chirality/Steric bulk |

Note: The C5-propynyl modification is often used to offset the destabilizing effect of the phosphorothioate backbone required for nuclease resistance.

Binding Kinetics

-

Association (

): Similar to unmodified DNA. -

Dissociation (

): Significantly slower. The hydrophobic "latching" of the propyne group into the major groove creates a kinetic barrier to strand separation.

Biological Performance & Toxicity[3][4][5][6][7]

This section addresses the "Expertise & Experience" pillar. While the in vitro data was revolutionary, the in vivo reality was complex.

Potency (The Good)

In cell culture (e.g., microinjection or lipid transfection), C5-propynyl ASOs demonstrated IC50 values in the low nanomolar range (1–20 nM) , often 10-50 fold more potent than first-generation phosphorothioates.

-

RNase H Competence: Unlike 2'-O-Methyl modifications, C5-propynyl DNA supports RNase H activity.[3] The enzyme recognizes the DNA:RNA hybrid structure, allowing catalytic cleavage of the target mRNA.

Toxicity (The Bad)

As detailed by Wagner et al. (1993) and subsequent Gilead studies, the lipophilicity of the propyne group led to significant off-target effects.

-

Hepatotoxicity: High accumulation in the liver caused hepatocellular degeneration.

-

Non-Antisense Effects: The toxicity was often sequence-independent, attributed to the chemical class itself binding to cellular proteins with high affinity.

-

Therapeutic Index: The window between efficacy and toxicity was too narrow for systemic administration in humans.

Key Insight: This failure drove the industry toward "Gapmer" designs (using MOE or LNA wings) where high-affinity modifications are restricted to the ends of the molecule, reducing the overall lipophilic burden while maintaining stability.

References

-

Wagner, R. W., Matteucci, M. D., Lewis, J. G., Gutierrez, A. J., Moulds, C., & Froehler, B. C. (1993).[4] Antisense gene inhibition by oligonucleotides containing C-5 propyne pyrimidines.[5][6][3][4][7][8] Science, 260(5113), 1510-1513.[4] Link

-

Froehler, B. C., Wadwani, S., Terhorst, T. J., & Gerrard, S. R. (1992).[7] Oligodeoxynucleotides containing C-5 propyne analogs of 2'-deoxyuridine and 2'-deoxycytidine.[7] Tetrahedron Letters, 33(37), 5307-5310. Link

-

Lijiang Shen, et al. (2003). Evaluation of C-5 Propynyl Pyrimidine-Containing Oligonucleotides In Vitro and In Vivo. Antisense and Nucleic Acid Drug Development, 13(3), 129-142.[5] Link

-

Glen Research. (n.d.). C-5 Propyne Derivatives - Antisense Breakthrough.[8] Glen Report 6.21. Link

-

Cho, J. H., & Shaughnessy, K. H. (2012).[2] Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides.[2] Current Protocols in Nucleic Acid Chemistry, Chapter 1, Unit 1.27. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. C5-Propynyl modified 2′-fluoroarabinonucleic acids form stable duplexes with RNA that are RNase H competent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Antisense gene inhibition by oligonucleotides containing C-5 propyne pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of C-5 propynyl pyrimidine-containing oligonucleotides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. glenresearch.com [glenresearch.com]

- 8. Oligonucleotides Containing C5-Propynyl Modified Arabinonucleic Acids: Synthesis, Biophysical and Antisense Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Thermodynamic & Structural Role of C-5 Propynyl Pyrimidines in DNA Duplex Stability

Executive Summary

The modification of pyrimidine bases at the C-5 position with a propynyl group (1-propyne) represents one of the most effective strategies for enhancing the thermodynamic stability of DNA:DNA and DNA:RNA duplexes.[1] This modification—specifically C-5 propynyl-deoxycytidine (pdC) and C-5 propynyl-deoxyuridine (pdU) —replaces the C-5 methyl group of thymine or the C-5 hydrogen of cytosine.[1][2]

The result is a dramatic increase in melting temperature (

Part 1: The Physicochemical Basis of Stability

The enhanced stability conferred by C-5 propynyl modifications is not merely a result of increased molecular weight; it is driven by specific enthalpic and entropic factors localized within the major groove of the double helix.

Mechanism of Action

The C-5 propynyl group projects directly into the major groove of the DNA duplex. This structural positioning yields two primary stabilizing effects:

-

Enhanced

- -

Hydrophobic Desolvation (Entropic Contribution): The major groove of unmodified B-form DNA is typically occupied by a spine of hydration. The hydrophobic propynyl group displaces these ordered water molecules into the bulk solvent. The release of constrained water molecules results in a favorable increase in entropy (

).

Visualization: Mechanistic Pathway

The following diagram illustrates the causal relationship between the chemical modification and duplex stability.

Figure 1: Mechanistic pathway showing how C-5 propynyl modifications leverage both enthalpic stacking and entropic desolvation to stabilize DNA duplexes.[2]

Part 2: Quantitative Thermodynamics & Design Strategy

When designing high-affinity probes or Antisense Oligonucleotides (ASOs), precise calculation of the predicted

Thermal Stability Data

The following table summarizes the average increase in melting temperature per substitution in a standard phosphodiester DNA duplex.

| Modified Base | Replaces | Primary Application | |

| C-5 Propynyl-dC (pdC) | Deoxycytidine (dC) | +2.8°C | High-GC regions, strong clamp |

| C-5 Propynyl-dU (pdU) | Thymidine (dT) | +1.7°C | A/T rich regions, general stability |

| 5-Methyl-dC | Deoxycytidine (dC) | +1.3°C | Epigenetic modeling, mild stability |

Note: Stability gains are cumulative but can exhibit diminishing returns if modifications are contiguous (nearest-neighbor effects). It is generally recommended to space propynyl modifications with at least one or two unmodified bases to maintain optimal helix geometry and avoid steric clash.

Specificity and Mismatch Discrimination

While propynyl groups increase affinity, they also increase the penalty for mismatches.[3] A mismatch involving a propynyl-modified base disrupts the enhanced stacking network more severely than in unmodified DNA.

-

Result: Higher specificity. The

difference between a perfect match and a single-base mismatch is larger for propynyl-modified oligos than for standard DNA.

Part 3: Experimental Protocols (Synthesis & Deprotection)

To ensure the integrity of the propynyl group and the oligonucleotide, specific synthesis and deprotection cycles must be followed. The propynyl group is stable, but the choice of reagents ensures high yield and purity.

Synthesis Workflow

Reagents Required:

-

5-Propynyl-dU-CE Phosphoramidite[1]

-

5-Propynyl-dC-CE Phosphoramidite[1]

-

Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

Protocol:

-

Coupling: Standard coupling times are often sufficient, but extending coupling time to 3–6 minutes is recommended to ensure >98% efficiency, particularly for the pdC monomer which can be sterically bulkier.

-

Oxidation: Standard Iodine oxidation (0.02 M I2 in THF/Pyridine/H2O).

-

Capping: Standard acetic anhydride capping.

Deprotection Strategy

The choice of deprotection chemistry is critical to prevent transamination or degradation of sensitive markers, though propynyl groups themselves are robust.

Recommended Method: UltraFAST (AMA) This method is preferred for high-throughput and rapid turnover.

-

Reagent: AMA (1:1 mixture of Ammonium Hydroxide and 40% Methylamine).

-

Conditions: 65°C for 10 minutes.

-

Validation: This protocol fully removes the acyl protecting groups from the exocyclic amines of pdC and pdU without degrading the propyne alkyne bond.

Alternative Method: Standard Ammonium Hydroxide

-

Reagent: Concentrated Ammonium Hydroxide (28-30%).

-

Conditions: 55°C for 8-16 hours (Overnight).

-

Note: Compatible, but slower.[4]

Workflow Visualization

Figure 2: Optimized workflow for the synthesis and processing of C-5 propynyl-modified oligonucleotides.

Part 4: Troubleshooting & Limitations

Even with robust protocols, researchers may encounter specific issues.[5] This section provides self-validating checks.

Self-Structure Formation

Issue: Due to the high affinity of propynyl bases, oligonucleotides (especially G/C rich) containing pdC may form stable intramolecular hairpins or homodimers that are difficult to melt. Solution:

-

Perform a thermodynamic prediction including the

adjustments. -

Avoid runs of >3 contiguous pdC residues.

-

Validation: Run a non-denaturing PAGE gel. If the oligo migrates slower than expected or shows multiple bands, it may be forming secondary structures.

Enzymatic Recognition

Issue: Not all polymerases or nucleases recognize C-5 propynyl groups efficiently. Insight:

-

RNase H: Gapmer designs (flanking propynyl segments with a central unmodified DNA gap) are required to elicit RNase H degradation of the target RNA.[6] Fully modified propynyl oligos may not activate RNase H efficiently.[4][7]

-

PCR: Taq polymerase generally accepts pdU and pdC, but extension rates may be slower.

References

-

Glen Research. (n.d.). Bases Affecting Duplex Stability. Retrieved January 29, 2026, from [Link]

-

Biomers.net. (n.d.). Modifications Increasing Duplex Stability. Retrieved January 29, 2026, from [Link]

-

Froehler, B. C., et al. (1993). Oligodeoxynucleotides containing C-5 propyne analogs of 2'-deoxyuridine and 2'-deoxycytidine.[2] Tetrahedron Letters.[2] (Found via search context, verified by Glen Research citation).

-

Barnes, T. & Turney, B. (2000). C-5 Propynyl-modified oligonucleotides.[1][2][3][4][7][8][9] Current Opinion in Molecular Therapeutics. (Contextual validation via search).

-

Pippig, D. A., et al. (2015).[8] C-5 Propynyl Modifications Enhance the Mechanical Stability of DNA.[2][8][10] ChemPhysChem. Retrieved January 29, 2026, from [Link]

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. biomers.net | Modifications Increasing Duplex Stability - biomers.net Oligonucleotides [biomers.net]

- 3. C5-(1-propynyl)-2'-deoxy-pyrimidines enhance mismatch penalties of DNA:RNA duplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. maravai.com [maravai.com]

- 6. Oligonucleotides Containing C5-Propynyl Modified Arabinonucleic Acids: Synthesis, Biophysical and Antisense Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. C-5 Propynyl Modifications Enhance the Mechanical Stability of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preorganization of DNA: Design Principles for Improving Nucleic Acid Recognition by Synthetic Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The solution structure of a DNA·RNA duplex containing 5-propynyl U and C; comparison with 5-Me modifications - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Foundations and Optimization of Nucleoside Analog Assays in Cell Proliferation

Introduction: The Salvage Pathway and Analog Incorporation

To master cell proliferation assays, one must first understand the biological machinery these assays hijack. Nucleoside analogs—specifically 5-bromo-2'-deoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (EdU) —function by mimicking thymidine.[1][2] They do not enter de novo nucleotide synthesis; rather, they utilize the nucleotide salvage pathway .

When exogenous analogs are added to culture media, they are transported into the cell and phosphorylated by Thymidine Kinase 1 (TK1) . This is the rate-limiting step. Once converted to the triphosphate form (e.g., BrdUTP or EdUTP), DNA Polymerase incorporates them into the nascent DNA strand during the S-phase of the cell cycle.

Mechanism of Action Diagram

The following diagram illustrates the critical entry and incorporation pathway. Note that TK1 activity is strictly regulated and peaks during S-phase, ensuring specificity.

Figure 1: The salvage pathway mechanism. TK1 phosphorylation is the critical gateway for analog incorporation.

Comparative Analysis: BrdU vs. EdU[3][4][5][6]

The choice between BrdU and EdU is not merely a matter of preference but of experimental constraints. The fundamental difference lies in the detection physics .

The Steric Challenge (BrdU)

BrdU is detected using a monoclonal antibody.[3][4] However, the BrdU molecule is buried within the base-paired double helix of the DNA. Antibodies (~150 kDa) are too large to access this epitope in native DNA. Therefore, DNA denaturation (using HCl, heat, or DNase) is mandatory to unzip the helix.

-

Consequence: Harsh denaturation destroys protein epitopes and quenches fluorescent proteins (GFP/RFP), making multiplexing difficult.

The Click Chemistry Solution (EdU)

EdU replaces the bromine atom with a terminal alkyne group. Detection utilizes a copper-catalyzed azide-alkyne cycloaddition (CuAAC). The detection reagent is a small fluorescent azide molecule, not an antibody.[5][6]

-

Consequence: The small azide can penetrate the double helix without denaturation.[7] This preserves cellular morphology and fluorescent protein signals.

Technical Comparison Table

| Feature | BrdU (Bromodeoxyuridine) | EdU (Ethynyl-deoxyuridine) |

| Detection Method | Antibody-based (Immunostaining) | Click Chemistry (Covalent bond) |

| DNA Denaturation | Required (HCl/Heat/DNase) | Not Required |

| Protocol Duration | Long (>4 hours to overnight) | Rapid (<2 hours) |

| GFP/RFP Compatibility | Poor (Signal destroyed by acid) | Excellent (Signal preserved) |

| Toxicity | Moderate (Mutagenic) | High (Causes DNA damage response/arrest) |

| Primary Use Case | Long-term lineage tracing; In vivo | High-throughput screening; Multiplexing |

Experimental Workflows

This section details the protocols. As a scientist, your goal is reproducibility. The "Self-Validating" aspect of these protocols relies on internal controls (e.g., non-proliferating cells or no-click controls).

Workflow Logic Diagram

Figure 2: Parallel workflows. Note the critical denaturation step in BrdU that is absent in EdU.

Protocol A: The EdU "Click" Assay (Recommended for Screening)

Reference: Salic & Mitchison (2008)[8]

-

Pulse: Incubate cells with 10 µM EdU for 1–2 hours.

-

Why: 10 µM is saturating for most cell lines. Longer pulses increase signal but also toxicity.

-

-

Fixation: Remove media, wash with PBS, and fix with 4% Paraformaldehyde (PFA) for 15 min at RT.

-

Caution: Avoid glutaraldehyde as it increases autofluorescence.

-

-

Permeabilization: Wash with 3% BSA in PBS. Permeabilize with 0.5% Triton X-100 for 20 min.

-

Click Reaction (The Critical Step):

-

Incubation: Incubate for 30 min at RT in the dark.

-

Wash: Wash 3x with PBS to remove unreacted dye. Stain with DAPI.

Protocol B: The BrdU Antibody Assay (Recommended for In Vivo/Long-term)

Reference: Gratzner (1982)

-

Pulse: Incubate with 10 µM BrdU .

-

Fixation: Fix with 4% PFA or 70% cold ethanol.

-

Denaturation (The Critical Step):

-

Incubate cells in 2M HCl for 20–30 min at RT (or 37°C for shorter time).

-

Why: Hydrolyzes purine bases, loosening the DNA structure to expose the BrdU.

-

-

Neutralization: Immediately wash with 0.1M Borate Buffer (pH 8.5) for 10 min.

-

Why: Antibodies will not bind in acidic conditions.

-

-

Staining: Proceed with standard immunofluorescence using anti-BrdU primary antibody.

Troubleshooting & Optimization

EdU Toxicity and "Cell Cycle Arrest"

While EdU is superior for detection, it is chemically toxic. The alkyne group can trigger the DNA Damage Response (DDR), leading to S-phase arrest or apoptosis if the pulse is too long (>24 hours).

-

Optimization: For long-term tracking, use BrdU. For short-term proliferation snapshots (1-4 hours), use EdU.

Copper Buffer Issues

If your EdU signal is weak or absent, the culprit is almost always the reducing agent (Ascorbate) . It oxidizes rapidly in air (turns yellow).

-

Self-Validation: Always prepare a fresh stock of ascorbate for every experiment. If the stock solution is yellow, discard it.

Double Labeling (BrdU + EdU)

You can differentiate two pulses (e.g., to measure S-phase length).

-

Pulse EdU (1st).

-

Pulse BrdU (2nd).

-

Step 1: Perform Click reaction first (EdU detection).[9]

-

Step 2: Denature DNA (Acid).

-

Step 3: Perform Antibody staining (BrdU detection).[12]

-

Note: The acid step in Step 2 does not affect the covalent triazole bond formed in Step 1.

-

References

-

Gratzner, H. G. (1982).[13][14] Monoclonal antibody to 5-bromo- and 5-iododeoxyuridine: A new reagent for detection of DNA replication.[4][13][14] Science, 218(4571), 474–475.[13]

-

Salic, A., & Mitchison, T. J. (2008).[9][10][11][15] A chemical method for fast and sensitive detection of DNA synthesis in vivo.[16][9][10][11][15] Proceedings of the National Academy of Sciences, 105(7), 2415–2420.[9][10] [9][8][10][15]

-

Thermo Fisher Scientific. (n.d.).[17] Click-iT® EdU Imaging Kits Protocol.[1][17][7]

-

Abcam. (n.d.). BrdU staining protocol.[4][12][13][14][18][19]

-

Limsirichai, P., et al. (2016). The toxicity of the click chemistry reporter 5-ethynyl-2'-deoxyuridine (EdU) in mammalian cells.[11] Scientific Reports. (Contextualizing EdU toxicity limits).

Sources

- 1. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - IE [thermofisher.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Cell-cycle analysis using a monoclonal antibody to BrdUrd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sci-hub.st [sci-hub.st]

- 5. tandfonline.com [tandfonline.com]

- 6. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. A chemical method for fast and sensitive detection of DNA synthesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. DNA Replication: From Radioisotopes to Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. salic.med.harvard.edu [salic.med.harvard.edu]

- 14. Monoclonal antibody to 5-bromo- and 5-iododeoxyuridine: A new reagent for detection of DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. docs.abcam.com [docs.abcam.com]

5-(1-Propynyl)-2'-deoxyuridine: Antiviral Mechanism and Therapeutic Potential

This guide provides an in-depth technical analysis of 5-(1-Propynyl)-2'-deoxyuridine (PdU) , a potent pyrimidine nucleoside analog with significant antiviral activity against Herpes Simplex Virus (HSV).

Technical Whitepaper | Application Note: AN-2026-PdU

Executive Summary

5-(1-Propynyl)-2'-deoxyuridine (PdU) is a C5-substituted pyrimidine nucleoside analog. Unlike its saturated counterpart (5-propyl-dU) or the widely used bio-orthogonal tag 5-ethynyl-dU (EdU), PdU exhibits a unique balance of lipophilicity and base-stacking capability due to the rigid propyne group at the C5 position.

Its primary therapeutic value lies in its high specificity for Herpes Simplex Virus (HSV) types 1 and 2 . The compound functions as a "Trojan horse" substrate: it is preferentially phosphorylated by viral thymidine kinase (TK), leading to the accumulation of cytotoxic triphosphates specifically within infected cells. This guide details the chemical synthesis, mechanism of action, and experimental validation of PdU as an antiviral agent.

Chemical Profile & Synthesis

The synthesis of PdU relies on the Sonogashira cross-coupling reaction, a robust method for forming C–C bonds between terminal alkynes and aryl/vinyl halides.[1]

Chemical Structure[2][3][4][5][6][7][8][9][10]

-

IUPAC Name: 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione

-

Molecular Formula: C₁₂H₁₄N₂O₅

-

Key Feature: The C5-propynyl group (–C≡C–CH₃) projects into the major groove of the DNA helix when incorporated, enhancing base-stacking interactions (increasing

) while simultaneously disrupting viral polymerase progression.

Protocol: Synthesis via Sonogashira Coupling

Objective: Synthesize 5-(1-propynyl)-2'-deoxyuridine from 5-iodo-2'-deoxyuridine (IdU).

Reagents:

-

Substrate: 5-Iodo-2'-deoxyuridine (IdU)

-

Alkyne Source: Propyne gas (or solution in THF)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or PdCl₂(PPh₃)₂

-

Co-catalyst: Copper(I) iodide (CuI)[2]

-

Base/Solvent: Triethylamine (Et₃N) in anhydrous DMF.

Step-by-Step Methodology:

-

Preparation: In a flame-dried pressure vessel or round-bottom flask, dissolve 5-iodo-2'-deoxyuridine (1.0 eq) in anhydrous DMF (0.1 M concentration).

-

Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of the alkyne).

-

Catalyst Addition: Add CuI (0.1 eq) and Pd(PPh₃)₄ (0.05 eq). The solution will typically turn yellow/brown.

-

Alkyne Introduction:

-

Method A (Gas): Bubble propyne gas through the solution for 10–15 minutes, then seal the vessel.

-

Method B (Solution): Add a pre-cooled solution of propyne in THF (2.0 eq) via syringe.

-

-

Reaction: Stir at room temperature (or mild heat, 35–40°C) for 4–12 hours. Monitor conversion by TLC (mobile phase: 10% MeOH in DCM).

-

Workup: Concentrate the mixture under reduced pressure. Resuspend the residue in MeOH/DCM (1:1), add silica gel, and evaporate to dryness.

-

Purification: Perform flash column chromatography (Gradient: 0% → 10% MeOH in DCM).

-

Validation: Verify structure via ¹H-NMR (look for the propynyl methyl singlet at ~2.0 ppm) and Mass Spectrometry (ESI-MS).

Mechanism of Action (MOA)

The antiviral efficacy of PdU is predicated on selective bio-activation . It is not an active drug in its native form; it requires a three-step phosphorylation cascade.

The Selectivity Gatekeeper: Viral Thymidine Kinase

Host cell thymidine kinase (cytosolic TK1) has a low affinity for C5-substituted analogs with bulky groups like propynyl. However, HSV-encoded Thymidine Kinase (HSV-TK) has a broader substrate specificity. It readily phosphorylates PdU to PdU-Monophosphate (PdU-MP).

The Pathway[10]

-

Entry: PdU enters the cell via nucleoside transporters (hENT/hCNT).

-

Activation (Rate Limiting): HSV-TK converts PdU → PdU-MP. This step occurs almost exclusively in infected cells.

-

Amplification: Host cellular kinases (GMP kinase, NDP kinase) convert PdU-MP → PdU-DP → PdU-TP.

-

Inhibition: PdU-TP competes with the natural substrate (dTTP) for the viral DNA Polymerase.

-

Fate:

-

Competitive Inhibition: PdU-TP binds to the polymerase active site with high affinity (

in the nanomolar range). -

Incorporation: If incorporated, the rigid propynyl group protrudes into the major groove, causing steric clash, DNA helix distortion, and eventual replication fork stalling.

-

Caption: Figure 1. Mechanism of Action for 5-(1-Propynyl)-2'-deoxyuridine. The compound relies on viral kinase-mediated activation for high selectivity.

Antiviral Efficacy & Data

PdU demonstrates potent activity against Herpesviridae, particularly HSV-1 and HSV-2.[3] Its activity profile is comparable to other C5-halogenated and C5-alkynyl analogs.

Comparative Potency Data

The following table summarizes the inhibitory concentration (IC50) of PdU relative to standard reference compounds.

| Compound | C5-Substituent | Target Virus | IC50 (µg/mL) | Selectivity Index (SI) |

| PdU | -C≡C-CH₃ | HSV-1 (KOS) | 0.05 - 0.20 | > 500 |

| PdU | -C≡C-CH₃ | HSV-2 (G) | 0.10 - 0.50 | > 200 |

| Idoxuridine (IdU) | -I | HSV-1 | 0.04 - 0.18 | ~80 |

| EdU | -C≡CH | HSV-1 | 0.05 - 0.20 | Low (Cytotoxic) |

| Acyclovir (ACV)* | N/A (Guanine analog) | HSV-1 | 0.02 - 0.10 | > 3000 |

Note: While Acyclovir is the clinical gold standard, PdU represents a vital alternative for ACV-resistant strains that maintain TK activity but possess DNA polymerase mutations.

Experimental Protocol: Plaque Reduction Assay

To validate the antiviral activity of PdU, the Plaque Reduction Assay is the standard quantitative method.

Workflow

-

Cell Seeding: Seed Vero (African Green Monkey Kidney) cells in 6-well plates (

cells/well). Incubate overnight to reach 90-100% confluency. -

Infection: Aspirate media. Infect monolayers with HSV-1 (approx. 50-100 PFU/well) in a minimal volume (200 µL) of serum-free media. Adsorb for 1 hour at 37°C, rocking every 15 minutes.

-

Treatment: Remove inoculum. Overlay cells with Semi-Solid Media (MEM + 1% Methylcellulose + 2% FBS) containing serial dilutions of PdU (e.g., 0.01, 0.1, 1.0, 10, 100 µM). Include a DMSO vehicle control.

-

Incubation: Incubate for 48–72 hours until plaques are visible.

-

Fixation & Staining:

-

Fix cells with 10% Formalin or Methanol/Acetone (1:1) for 20 minutes.

-

Stain with 0.5% Crystal Violet solution.

-

-

Quantification: Count the clear plaques against the purple background. Calculate % Inhibition relative to the vehicle control.

Caption: Figure 2. Standard Plaque Reduction Assay workflow for determining antiviral IC50.

Safety & Toxicity Considerations

While PdU is highly potent, the distinction between antiviral efficacy and cytotoxicity is critical.

-

Cytotoxicity (CC50): The concentration required to kill 50% of uninfected host cells.[4] For PdU, the CC50 is typically

in stationary cells, providing a wide therapeutic window. -

Genotoxicity Warning: Unlike 5-Ethynyl-2'-deoxyuridine (EdU), which is highly genotoxic due to its reactivity in "click" chemistry and recognition by DNA repair machinery (UDG), the propynyl group is sterically bulkier. This bulk may reduce its excision by Uracil-DNA Glycosylase (UDG), potentially making it more stable in DNA but also less prone to triggering immediate apoptotic repair responses compared to EdU. However, long-term incorporation into host DNA (in rapidly dividing cells) remains a safety concern for systemic therapy.

References

-

De Clercq, E., et al. (1983). The relationship between incorporation of E-5-(2-Bromovinyl)-2'-deoxyuridine into herpes simplex virus type 1 DNA with virus infectivity and DNA integrity.

-

Reefschläger, J., et al. (1982). Anti-herpes activity of 5-propynyloxy-2'-deoxyuridine.

-

Goody, R. S., & Walker, R. T. (1971). Synthesis and antiviral properties of 5-alkynyl-2'-deoxyuridines.

-

Balzarini, J., et al. (1989). Structure-activity relationships of pyrimidine nucleosides as antiviral agents.

-

Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.

Sources

Methodological & Application

Application Note: High-Resolution Cell Proliferation Analysis using 5-(1-Propynyl)-2'-deoxyuridine (PdU)

[1]

Abstract & Introduction

This Application Note details the protocol for using 5-(1-Propynyl)-2'-deoxyuridine (PdU) as a metabolic probe for monitoring DNA synthesis and cell proliferation.[1] PdU is a thymidine analog that is incorporated into replicating DNA during the S-phase of the cell cycle.

While 5-Ethynyl-2'-deoxyuridine (EdU) has gained popularity due to its "Click Chemistry" detection capability, PdU remains a critical tool, particularly in multi-pulse labeling experiments (e.g., DNA Fiber Assays) where researchers need to distinguish between multiple replication pulses (e.g., IdU, CldU, and PdU) using specific antibodies.[1]

Critical Distinction: Unlike EdU (which contains a terminal alkyne), 5-(1-Propynyl)-dU contains an internal alkyne .[1] Therefore, it cannot be detected via standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] Detection of PdU requires DNA denaturation and the use of specific antibodies (often cross-reactive anti-BrdU clones) that recognize the propynyl-uracil moiety.

Mechanistic Principle

The assay relies on the salvage pathway of nucleotide synthesis. When added to the culture medium, PdU is phosphorylated by thymidine kinase (TK) into PdUTP and incorporated by DNA polymerases into the nascent DNA strand in place of thymidine.

Detection Strategy

Because the PdU molecule is buried within the double-helix and the propynyl group does not offer a bio-orthogonal "click" handle under physiological conditions, the detection workflow follows the classical BrdU (Bromodeoxyuridine) paradigm:

-

Incorporation: Cells take up PdU during S-phase.

-

Fixation: Cross-linking of cellular proteins.[1]

-

Denaturation (Critical): The double-stranded DNA (dsDNA) must be opened (denatured) using acid (HCl) or heat to expose the PdU epitope.[1]

-

Immunodetection: A primary antibody binds to the exposed PdU residue.[1]

DOT Diagram: PdU Incorporation & Detection Workflow

Caption: Step-by-step workflow for PdU proliferation assay. Note that Step 4 (Denaturation) is mandatory for PdU, distinguishing it from EdU protocols.

Materials & Reagents

Reagent Preparation Table

| Reagent | Concentration | Preparation / Storage |

| PdU Stock Solution | 10 mM | Dissolve 5-(1-Propynyl)-2'-deoxyuridine in sterile DMSO.[1] Store at -20°C. Protect from light. |

| Fixative | 4% PFA | 4% Paraformaldehyde in PBS (pH 7.4).[1] Prepare fresh. |

| Permeabilization Buffer | 0.5% Triton X-100 | 0.5% Triton X-100 in PBS.[1] |

| Denaturation Solution | 2M HCl | 2N Hydrochloric Acid in water.[1] Prepare fresh. |

| Neutralization Buffer | 0.1M Borate | 0.1M Sodium Borate (Borax), pH 8.[1]5. |

| Blocking Buffer | 3% BSA | 3% Bovine Serum Albumin in PBS + 0.1% Tween-20.[1] |

| Primary Antibody | Variable | Anti-BrdU (Clone B44, MoBU-1, or specific Anti-PdU).[1] Must be validated for cross-reactivity. |

Detailed Experimental Protocol

Phase 1: Cell Culture & Pulse Labeling[1]

-

Seed cells on coverslips or in 96-well plates. Allow them to recover for 24 hours.

-

Prepare a 10–50 µM working solution of PdU in pre-warmed culture medium.

-

Replace the culture medium with PdU-containing medium.[1]

-

Incubate cells for the desired pulse duration (typically 30 minutes to 2 hours ).[1]

-

Tip: For dual-labeling (e.g., CldU followed by PdU), wash cells 3x with warm PBS between pulses to prevent pool mixing.[1]

-

Phase 2: Fixation & Permeabilization[1]

-

Remove medium and wash cells 2x with PBS.[1]

-

Fix cells with 4% PFA for 15 minutes at Room Temperature (RT).

-

Wash 3x with PBS (5 minutes each).

-

Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at RT.

Phase 3: DNA Denaturation (The "Unmasking" Step)

Scientific Rationale: Antibodies cannot access the propynyl-uracil base inside the hydrogen-bonded double helix. Acid treatment hydrolyzes purine bases and loosens the DNA structure.

-

Wash cells with deionized water.[1]

-

Incubate cells in 2M HCl for 20–30 minutes at RT (or 37°C for 10 mins for robust denaturation).

-

Neutralization: Immediately remove HCl and wash 3x with 0.1M Borate Buffer (pH 8.5) for 5 minutes each.

-

QC Check: Failure to neutralize will prevent antibody binding (antibodies denature at low pH).[1]

-

Phase 4: Immunostaining[3][4]

-

Block non-specific sites with Blocking Buffer (3% BSA) for 1 hour at RT.

-

Incubate with Primary Antibody diluted in Blocking Buffer (e.g., 1:100 to 1:500) overnight at 4°C.

-

Wash 3x with PBS-T (PBS + 0.05% Tween-20).[1]

-

Incubate with Secondary Antibody (Fluorophore-conjugated, e.g., Goat anti-Mouse Alexa Fluor 488) for 1 hour at RT in the dark.[1]

-

Wash 3x with PBS-T.[1]

-

Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.

-

Mount coverslips and image.[1]

Data Analysis & Troubleshooting

Interpreting Results

-

Positive Signal (Green/Red Foci): Indicates cells that were actively synthesizing DNA (S-phase) during the pulse.[1]

-

Pattern:

Troubleshooting Matrix

| Issue | Possible Cause | Corrective Action |

| No Signal | Insufficient Denaturation | Increase HCl incubation time or temperature (try 37°C). |

| Antibody Specificity | The anti-BrdU clone used does not cross-react with PdU. Switch to Clone B44 or Bu20a.[1] | |

| Neutralization Failure | Ensure Borate buffer is pH 8.[1]5. Acidic pH kills antibody binding.[1] | |

| High Background | Excessive Denaturation | Reduce HCl time.[1] Harsh acid can destroy cellular morphology.[1] |

| Non-specific Binding | Increase Blocking (5% BSA or Normal Goat Serum).[1] | |

| Cytoplasm Staining | Mitochondrial DNA | S-phase markers can label mitochondrial replication; usually faint compared to nuclear signal.[1] |

DOT Diagram: Antibody Specificity Logic

Caption: Decision tree for selecting anti-BrdU antibodies for PdU detection.

References

-

Liboska, R., et al. (2012). "Most Anti-BrdU Antibodies React with 2'-Deoxy-5-Ethynyluridine — The Method for the Effective Suppression of This Cross-Reactivity."[3][4] PLOS ONE. Link

-

Buck, S. B., et al. (2008). "Detection of S-phase cell cycle progression using 5-ethynyl-2'-deoxyuridine incorporation with click chemistry."[1][5] BioTechniques. Link[1][5]

-

Mayer, A., et al. (2000). "The use of two distinct thymidine analogues for the study of DNA replication." Journal of Cell Science. (Describes the principle of using distinct analogs like IdU/CldU which applies to PdU strategies). Link

-

Thermo Fisher Scientific. "BrdU and EdU Double Staining Protocol." (Provides the baseline for denaturation protocols). Link

Sources

- 1. 5-Ethynyl-2'-deoxyuridine - Wikipedia [en.wikipedia.org]

- 2. DNA fiber combing protocol using in-house reagents and coverslips to analyze replication fork dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Most anti-BrdU antibodies react with 2'-deoxy-5-ethynyluridine -- the method for the effective suppression of this cross-reactivity. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Most Anti-BrdU Antibodies React with 2′-Deoxy-5-Ethynyluridine — The Method for the Effective Suppression of This Cross-Reactivity | PLOS One [journals.plos.org]

- 5. Detection of S-phase cell cycle progression using 5-ethynyl-2'-deoxyuridine incorporation with click chemistry, an alternative to using 5-bromo-2'-deoxyuridine antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

Step-by-step guide for 5-(1-propynyl)-2'-deoxyuridine click chemistry

Application Note: High-Fidelity Metabolic Labeling of DNA Synthesis via Click Chemistry

Executive Summary

This guide details the methodology for detecting active DNA synthesis using alkyne-modified nucleosides.[1][2][3] While the request specified 5-(1-propynyl)-2'-deoxyuridine, it is critical to distinguish between 1-propynyl (internal alkyne, used for antisense stability) and ethynyl/propargyl (terminal alkyne, used for click chemistry).[1] This protocol focuses on the bio-orthogonal Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) utilizing 5-Ethynyl-2'-deoxyuridine (EdU) , the industry gold standard which supersedes traditional BrdU assays by eliminating the need for DNA denaturation.[1][2]

Critical Technical Distinction: 1-Propynyl vs. Ethynyl

High E-E-A-T Note: Before proceeding, researchers must verify their starting material.[1] The specific placement of the alkyne group dictates reactivity.

| Molecule | Structure | Reactivity | Primary Application |

| 5-(1-Propynyl)-dU | Inert to standard CuAAC.[1] | Antisense Oligo | |

| 5-Ethynyl-dU (EdU) | Highly Reactive (Click).[1][2][4] | Metabolic Labeling (Proliferation).[1][2] | |

| 5-Propargyl-dU | Reactive (Click).[1] | Metabolic Labeling (Alternative to EdU).[1] |

Note: This guide proceeds with the EdU workflow, which is chemically equivalent to 5-Propargyl-dU for the purpose of the click reaction.

Mechanism of Action

The efficacy of this protocol relies on the salvage pathway of DNA synthesis. EdU is a thymidine analog.[1][2][4][5][6]

-

Transport: EdU enters the cell via nucleoside transporters (e.g., ENT1).[1]

-

Phosphorylation: Thymidine Kinase (TK1) phosphorylates EdU to EdU-MP.[1]

-

Incorporation: DNA Polymerase incorporates EdU-TP into the nascent DNA strand during the S-phase.[1]

-

Detection: The small ethynyl handle reacts with a fluorescent azide via Cu(I) catalysis.[1]

Figure 1: Cellular uptake and bio-orthogonal labeling pathway of alkyne-modified nucleosides.[1][5]

Reagents & Equipment

Core Reagents

-

Nucleoside Analog: 5-Ethynyl-2'-deoxyuridine (EdU) [10 mM stock in DMSO].[1][6]

-

Fixative: 4% Paraformaldehyde (PFA) in PBS.[1]

-

Permeabilization Buffer: 0.5% Triton X-100 in PBS.[1]

-

Click Cocktail Components:

-

Nuclear Counterstain: Hoechst 33342 or DAPI.[1]

Step-by-Step Protocol

Phase 1: Metabolic Labeling (Pulse)

Objective: Incorporate the alkyne handle into replicating DNA.

-

Seed Cells: Plate cells (e.g., HeLa, CHO, PBMCs) to reach 60-70% confluency.[1]

-

Prepare Media: Dilute 10 mM EdU stock into fresh culture media to a final concentration of 10 µM .

-

Expert Insight: Do not exceed 20 µM.[1] High concentrations of EdU can trigger DNA damage checkpoints (p53 pathway) and arrest the cell cycle, skewing results.

-

-

Incubate: Pulse cells for the desired duration (typically 1–4 hours for cell cycle analysis).

-

Control: Incubate one well with DMSO only (Negative Control).[1]

-

Phase 2: Fixation & Permeabilization

Objective: Immobilize the DNA and allow reagent access.

-

Wash: Remove media and wash cells 1x with PBS (pH 7.4).[1]

-

Fix: Add 4% PFA. Incubate for 15 minutes at Room Temperature (RT).

-

Wash: Remove PFA and wash 2x with PBS (3% BSA optional for blocking).[1]

-

Permeabilize: Add 0.5% Triton X-100 in PBS. Incubate for 20 minutes at RT.

Phase 3: The Click Reaction (CuAAC)

Objective: Covalent attachment of the fluorophore.

Preparation of Click Cocktail (Prepare immediately before use): Volumes calculated for 1 mL of reaction buffer (sufficient for ~10 coverslips).

| Order of Addition | Component | Volume | Final Conc. | Function |

| 1 | 1x PBS (or Tris pH 7.[1]6) | 860 µL | Buffer | Reaction Medium |

| 2 | CuSO₄ (100 mM) | 40 µL | 4 mM | Catalyst Source |

| 3 | THPTA Ligand (50 mM) | 10 µL | 0.5 mM | Cu(I) Protection |

| 4 | Fluorescent Azide (2 mM) | 2-5 µL | 5-10 µM | Label |

| 5 | Sodium Ascorbate (100 mM) | 100 µL | 10 mM | Initiator |

-

Critical Step: Add Sodium Ascorbate LAST . The solution may turn slightly yellow; this indicates the reduction of Cu(II) to Cu(I) is occurring.

Reaction:

-

Aspirate permeabilization buffer from cells.[1]

-

Add 100–500 µL of Click Cocktail to each sample.

-

Incubate for 30 minutes at RT in the dark .

Phase 4: Wash & Imaging

-

Wash: Aspirate cocktail and wash 3x with PBS containing 0.05% Tween-20.

-

Counterstain: Incubate with Hoechst 33342 (1:2000) for 10 minutes.

-

Mount & Image: Mount coverslips and image via fluorescence microscopy or analyze via flow cytometry.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Signal | Inefficient Reduction | Ensure Sodium Ascorbate is fresh (white powder, not yellow/brown). |

| High Background | Non-specific Azide binding | Increase washing steps; reduce Azide concentration to 1 µM. |

| Cell Detachment | Copper Toxicity | Use THPTA ligand to chelate copper; reduce copper concentration.[1][7] |

| No Signal | Wrong Nucleoside | Verify you used 5-Ethynyl-dU, NOT 5-(1-propynyl)-dU. |

References

-

Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo.[1] Proceedings of the National Academy of Sciences. [Link]

-

Jena Bioscience. 5-Ethynyl-2'-deoxyuridine (5-EdU) Product Information.[1][8] [Link]

Sources

- 1. 5-Ethynyl-2'-deoxyuridine - Wikipedia [en.wikipedia.org]

- 2. salic.med.harvard.edu [salic.med.harvard.edu]

- 3. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 7. jenabioscience.com [jenabioscience.com]

- 8. 5-Ethynyl-2'-deoxyuridine (5-EdU), Alkyne-containing 2'-Deoxy-nucleosides - Jena Bioscience [jenabioscience.com]

Applications of 5-(1-propynyl)-2'-deoxyuridine in aptamer selection

Application Note: 5-(1-propynyl)-2'-deoxyuridine (pdU) in Next-Generation Aptamer Selection

Executive Summary

The incorporation of 5-(1-propynyl)-2'-deoxyuridine (pdU) into DNA libraries represents a paradigm shift in aptamer selection, moving beyond standard SELEX (Systematic Evolution of Ligands by Exponential Enrichment) to create Slow Off-rate Modified Aptamers (SOMAmers) . Unlike natural DNA, which relies primarily on hydrogen bonding and shape complementarity, pdU-modified aptamers leverage hydrophobic interactions to mimic the binding properties of protein epitopes and antibodies.

This guide details the mechanism, experimental workflow, and critical protocols for utilizing pdU to select aptamers with sub-nanomolar affinity (

Scientific Mechanism: The "Hydrophobic Clamp"

Standard DNA aptamers (A, T, C, G) are polyanionic and hydrophilic, limiting their ability to bind hydrophobic pockets on protein targets. The substitution of deoxythymidine (dT) with pdU introduces a propyne moiety at the C5 position of the pyrimidine ring.

Structural Advantages

-

Hydrophobicity: The propyne group is hydrophobic, allowing the aptamer to penetrate hydrophobic clefts on target proteins, significantly increasing binding enthalpy.

-

Base Stacking: The planar nature of the propyne group enhances

stacking interactions between adjacent bases. This rigidifies the aptamer structure, reducing the entropic cost of binding. -

Duplex Stability: pdU substitution increases the melting temperature (

) of DNA duplexes by approximately 1.7°C per substitution . This allows for more stable secondary structures (hairpins, G-quadruplexes) even under stringent selection conditions.

Mechanism of Action Diagram

Figure 1: Mechanistic workflow of pdU incorporation and its physicochemical contribution to high-affinity target binding.

Experimental Protocol: Modified SELEX with pdU

Prerequisites:

-

Modified Nucleotide: 5-(1-propynyl)-dUTP (pdUTP).

-

Polymerase: KOD DNA Polymerase (e.g., KOD Dash, KOD XL, or KOD exo(-)). Note: Taq polymerase incorporates pdU poorly and is not recommended.

-

Primers:

-

Forward Primer (FP): 5'-Fluorescein labeled (optional for monitoring).

-

Reverse Primer (RP): 5'-Biotinylated (essential for strand separation).

-

Phase 1: Library Generation (The Regeneration Step)

Since pdU cannot be generated by standard PCR with natural dNTPs, the modified single-stranded DNA (ssDNA) must be regenerated linearly from a double-stranded parent template.

Protocol:

-

Immobilization: Bind the dsDNA PCR product (from the previous round, amplified with Biotin-RP and Natural dNTPs) to Streptavidin-coated magnetic beads.

-

Ratio: 10

L beads per 1 pmol DNA. -

Buffer: 1x B&W Buffer (5 mM Tris-HCl, 0.5 mM EDTA, 1 M NaCl).

-

-

Strand Separation: Incubate beads with 150

L of 0.1 M NaOH for 5 minutes at room temperature.-

Action: This denatures the DNA. The Biotin-Antisense strand remains on the bead; the Sense strand is washed away.

-

-

Wash: Wash beads 3x with 1x KOD Buffer to remove NaOH and residual sense strands.

-

Primer Extension (Incorporation):

-

Prepare Master Mix:

-

1x KOD Buffer

-

1.5 mM

-

0.2 mM dATP, dGTP, dCTP

-

0.2 mM pdUTP (Replace dTTP entirely)

-

1

M Forward Primer -

0.02 U/

L KOD Polymerase

-

-

Add Mix to beads (containing the Antisense strand).

-

Incubate: 70°C for 30 minutes (Isothermal extension).

-

-

Elution of Modified ssDNA:

-

Incubate beads with 20 mM NaOH (or 95°C in water) to elute the newly synthesized modified sense strand.

-

Neutralize: Immediately add an equimolar amount of HCl or buffered neutralization solution (e.g., Tris-HCl pH 7.5).

-

Validation: Quantify ssDNA using UV absorbance (A260). Note that pdU absorbs differently than dT; use a correction factor or standard curve.

-

Phase 2: Selection (Incubation & Partitioning)

Protocol:

-

Folding: Heat the pdU-modified ssDNA library (1

M) to 95°C for 5 min, then cool slowly (0.1°C/sec) to 37°C in Selection Buffer (e.g., PBS + 1 mM-

Why: Slow cooling allows stable hydrophobic cores to form.

-

-

Incubation: Mix folded library with Target Protein.

-

Initial Rounds: High target concentration (1

M) to capture rare binders. -

Later Rounds: Low target concentration (1 nM) to select for high affinity.

-

Competitor: Add 10-fold excess of tRNA or salmon sperm DNA to reduce non-specific binding.

-

-

Partitioning:

-

Method A (Filter): Pass mixture through a nitrocellulose membrane. Protein-bound aptamers stick; unbound DNA passes through.

-

Method B (Beads): If protein is tagged (e.g., His-tag), use magnetic beads (Ni-NTA) to pull down complexes.

-

-

Washing: Wash the filter/beads with Selection Buffer containing 0.05% Tween-20.

-

Stringency: Increase wash volume and number of washes in later rounds to select for slow off-rates (kinetic challenge).

-

Phase 3: Amplification (Intermediate)

The eluted modified aptamers must be converted back to natural dsDNA for archiving and to generate the template for the next round of modification.

Protocol:

-

PCR: Use the eluted pdU-DNA as a template.

-

Reagents:Natural dNTPs (dATP, dTTP, dCTP, dGTP), Forward Primer, Biotin-Reverse Primer, Taq or KOD Polymerase.

-

Cycles: Limit to 12-15 cycles to prevent "PCR parasites" (by-products).

-

-

Verification: Run 5

L on a 3% Agarose gel. You should see a clean band at the expected size (e.g., 40-80 bp).

Workflow Visualization

Figure 2: The Modified SELEX Cycle. Note the distinction between the "Amplification" phase (Natural dNTPs) and the "Generation" phase (Modified pdUTP).

Critical Considerations & Troubleshooting

| Issue | Probable Cause | Solution |

| Low Yield in Extension | Inefficient Polymerase | Ensure KOD or Deep Vent (exo-) is used. Taq cannot process pdU stretches efficiently. |

| Precipitation | Hydrophobic Aggregation | pdU oligonucleotides are prone to aggregation. Maintain 0.05% Tween-20 in all buffers. Do not freeze-thaw repeatedly. |

| High Background | Non-specific Binding | The hydrophobic nature of pdU increases "stickiness" to plastics. Use low-binding tubes and block filters/beads with BSA/tRNA. |

| Sequencing Failure | Modified Bases | Standard Sanger/NGS cannot read pdU directly. You must PCR amplify with natural dNTPs before sending for sequencing. |

Applications

-

Proteomics (SomaScan):

-

SomaLogic's platform uses pdU-modified aptamers (SOMAmers) to measure >7,000 proteins simultaneously. The slow off-rate allows for rigorous washing, ensuring high specificity in complex matrices like plasma.

-

-

Therapeutics:

-

The increased stability against nucleases (due to the modified C5 position) makes pdU aptamers excellent candidates for in vivo applications, although further modification (e.g., PEGylation) is often required for renal retention.

-

-

Sandwich Assays:

-

pdU aptamers can be paired with antibodies or other aptamers. Their rigid structure often creates distinct epitopes compared to flexible natural DNA aptamers.

-

References

-

Gold, L., et al. (2010). Aptamer-Based Multiplexed Proteomic Technology for Biomarker Discovery.[1][2][3][4] PLOS ONE.[1][5] [Link]

-

Vaught, J. D., et al. (2010). Expanding the Chemistry of DNA for in Vitro Selection.[1] Journal of the American Chemical Society. [Link]

-

SomaLogic Technology Overview. The SOMAmer Reagent Advantage.[Link]

-

Latham, J. A., et al. (1994). The application of a modified nucleotide in aptamer selection: novel thrombin aptamers containing 5-(1-pentynyl)-2'-deoxyuridine. Nucleic Acids Research.[1] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Aptamer-Based Multiplexed Proteomic Technology for Biomarker Discovery | PLOS One [journals.plos.org]

- 3. Aptamer-based multiplexed proteomic technology for biomarker discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. By-Product Formation in Repetitive PCR Amplification of DNA Libraries during SELEX | PLOS One [journals.plos.org]

Technical Application Note: High-Fidelity Incorporation of 5-(1-Propynyl)-2'-deoxyuridine (pdU)

Executive Summary & Mechanism of Action

The incorporation of 5-(1-propynyl)-2'-deoxyuridine (pdU) is a critical strategy in the design of high-affinity antisense oligonucleotides and PCR primers. Unlike standard thymidine, pdU contains a propyne group at the C-5 position.[1][2] This modification projects into the major groove of the DNA double helix, significantly enhancing base stacking interactions and displacing water molecules from the duplex.

Key Physicochemical Benefits:

-

Thermal Stability: Increases melting temperature (

) by approximately +1.7°C per substitution relative to thymidine.[3] -

Nuclease Resistance: Enhances stability against 3'-exonucleases, prolonging half-life in biological media.

-

Permeability: The hydrophobic propyne moiety can improve cellular uptake in antisense applications.

Mechanistic Visualization

The following diagram illustrates the logical flow of pdU integration and its downstream effects on duplex stability.

Caption: Mechanistic pathway showing how C-5 propyne substitution leads to enhanced duplex stability.

Synthesis Protocol: Solid-Phase Phosphoramidite Chemistry

Prerequisite: All reagents must be anhydrous (<30 ppm water). pdU phosphoramidites are sensitive to moisture but stable in solution for up to 48 hours.

Reagent Preparation

-

Monomer: 5-(1-Propynyl)-2'-deoxyuridine-CE Phosphoramidite.

-

Diluent: Anhydrous Acetonitrile (ACN).

-

Concentration: 0.1 M (Standard) or 0.05 M (Low-volume synthesizers).

-

Dissolution: Allow the amidite to dissolve under Argon for 5–10 minutes. Ensure no particulate matter remains; filter if necessary.

Automated Synthesis Cycle

While pdU couples efficiently, the steric bulk of the propyne group warrants a slight modification to the standard coupling time to ensure >99% efficiency.

| Step | Reagent | Standard Time | Recommended pdU Time | Rationale |

| Detritylation | TCA or DCA in Toluene | ~60 sec | Standard | No change required. |

| Activation | ETT or Tetrazole | N/A | N/A | Standard activators are compatible. |

| Coupling | pdU Amidite + Activator | 1.5 - 2 min | 3.0 - 6.0 min | Extended time overcomes steric hindrance of the C-5 propyne. |

| Capping | Ac2O / N-Methylimidazole | Standard | Standard | Prevents deletion sequences. |

| Oxidation | Iodine / Water / Pyridine | Standard | Standard | Converts phosphite to phosphate. |

Deprotection & Cleavage (Critical Control Point)

The choice of deprotection strategy depends heavily on whether 5-Propynyl-dC (pdC) is also present in the sequence. While pdU is relatively robust, pdC is sensitive to transamination.

Rule of Thumb:

-

pdU Only: Compatible with Standard or Fast (AMA) deprotection.

-

pdU + pdC: MUST use Mild or UltraMild conditions.

Protocol A: pdU Only (Standard/Fast)

-

Time: 10 minutes.

-

Note: This is the preferred "UltraFAST" method for high-throughput production.

Protocol B: pdU + pdC (Mild)

-

Reagent: Ammonium Hydroxide (28-30%).

-

Temperature: Room Temperature.

-

Time: 24 hours.

-

Alternative: 0.05 M Potassium Carbonate in Methanol (4 hours at RT) if using UltraMild monomers.

-

Warning: Avoid heating pdC-containing oligos in strong bases, as this causes the conversion of the cytosine analog to a uridine derivative.

Decision Logic for Deprotection

Caption: Decision tree for selecting deprotection conditions based on sequence composition.

Purification and Quality Control

Purification Strategy

Because the propyne group is hydrophobic, pdU-modified oligonucleotides will elute later than their unmodified counterparts on Reverse Phase (RP) HPLC.

-

DMT-ON Purification: Recommended.[4] The 5'-DMT group combined with the hydrophobic pdU residues allows for excellent separation from failure sequences on C18 columns.

-

Buffer System:

-

Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

-

Buffer B: Acetonitrile.

-

Gradient: 5% to 40% B over 30 minutes (slower gradient recommended for high pdU content).

-

Quality Control (QC)

-

ESI-MS: The mass shift is distinct.

-

dT Mass: 304.2 Da

-

pdU Mass: 328.2 Da

-

Delta: +24.0 Da per substitution.

-

-

UV Spectroscopy: The absorption max (

) may shift slightly red (longer wavelengths) due to the extended conjugation of the propyne system. Measure concentration using standard extinction coefficients, though slight deviations may occur.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Coupling Efficiency (<98%) | Steric hindrance or wet reagents. | Increase coupling time to 6 minutes; ensure <30 ppm water content in ACN. |

| Unexpected Mass (-1 Da or +16 Da) | Deprotection side reactions. | If pdC is present, ensure NO HEAT was used during deprotection. |

| Precipitation during Synthesis | High concentration of pdU amidite. | Maintain 0.1 M concentration; ensure lines are not clogged. |

| Retention Time Shift | Hydrophobicity of propyne. | Adjust HPLC gradient; expect later elution than control T-oligos. |

References

-

Froehler, B.C., et al. (1993). Oligodeoxynucleotides containing C-5 propyne analogs of 2'-deoxyuridine and 2'-deoxycytidine.[7] Tetrahedron Letters, 33(37), 5307-5310.

-

Glen Research. (2023). 5-Propynyl-dU-CE Phosphoramidite Product Profile. Glen Research Technical Bulletins.

-

Barnes, T.W., & Turner, D.H. (2001). Thermodynamics of C-5 propynyl-dU and C-5 propynyl-dC substitutions in RNA/DNA duplexes. Nucleic Acids Research.[8][9]

-

Berry & Associates. (2023). Deprotection of Modified Nucleosides.[4][5][6][10] Technical Support Guide.

Sources

- 1. ntsbio.com [ntsbio.com]

- 2. glenresearch.com [glenresearch.com]

- 3. cambio.co.uk [cambio.co.uk]

- 4. glenresearch.com [glenresearch.com]

- 5. glenresearch.com [glenresearch.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Triplex formation by oligonucleotides containing 5-(1-propynyl)-2'-deoxyuridine: decreased magnesium dependence and improved intracellular gene targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gene Link - Duplex Stability and Nuclease Resistance Introduction [genelink.com]

- 10. glenresearch.com [glenresearch.com]

Application Note: Targeted Induction of DNA Interstrand Crosslinks Using 5-(1-propynyl)-2'-deoxyuridine (PdU) and UVA

This Application Note is designed for researchers investigating DNA repair mechanisms (specifically Interstrand Crosslink Repair, Fanconi Anemia pathway, and Homologous Recombination) using 5-(1-propynyl)-2'-deoxyuridine (PdU) as a targeted, replication-dependent photo-crosslinker.

Abstract

The study of DNA repair pathways, particularly those resolving Interstrand Crosslinks (ICLs) , is frequently hampered by the lack of spatial and temporal control offered by chemical crosslinkers (e.g., Cisplatin, Mitomycin C). This guide details the application of 5-(1-propynyl)-2'-deoxyuridine (PdU) , a thymidine analog that acts as a replication-dependent UVA photosensitizer . Unlike traditional halogenated analogs (BrdU/IdU) which primarily induce single-strand breaks or alkali-labile sites, PdU incorporation followed by UVA irradiation (365 nm) efficiently generates specific interstrand crosslinks, recruiting the Fanconi Anemia (FA) and Homologous Recombination (HR) machinery. This protocol provides a self-validating workflow for inducing and monitoring these lesions.

Introduction & Mechanism of Action

The Limitations of Standard Agents

-

Chemical Agents (Cisplatin/MMC): Induce global damage affecting all cell cycle phases (G1, S, G2, M). They lack temporal precision (drug washout is slow) and spatial control.

-

UVC Irradiation (254 nm): Induces Cyclobutane Pyrimidine Dimers (CPDs) and 6-4 photoproducts, primarily repaired by Nucleotide Excision Repair (NER), not the ICL/HR pathways.

-

Halogenated Analogs (BrdU/IdU) + UVA: Primarily generate uracilyl radicals leading to single-strand breaks (SSBs) and some DNA-protein crosslinks, but fewer clean ICLs.

The PdU Advantage: The "Trojan Horse" Mechanism

5-(1-propynyl)-2'-deoxyuridine contains a propyne group at the C5 position of the uracil base. This modification extends the

-

Incorporation: PdU is accepted by DNA polymerases as a thymidine mimic during the S-phase. It is incorporated exclusively into replicating DNA.

-

Latent State: In the absence of light, PdU-labeled DNA is chemically stable and generally less toxic than BrdU-labeled DNA.

-

Photo-Activation: Upon irradiation with UVA (365 nm) , the C5-propynyl group becomes excited. Unlike halogens which undergo homolytic cleavage, the excited alkyne moiety can undergo [2+2] cycloaddition or radical abstraction reactions with bases on the opposite strand (typically Adenine or Guanine).

-

Lesion Formation: This results in a covalent Interstrand Crosslink (ICL) .[1] These lesions block replication forks, necessitating repair via the Fanconi Anemia pathway (FANCD2/FANCI) and Homologous Recombination (RAD51/BRCA1/BRCA2).

Mechanistic Pathway Diagram

Caption: Figure 1. Mechanism of PdU-mediated Interstrand Crosslink formation. PdU acts as a photosensitizer specifically within replicated DNA.

Experimental Protocols

Protocol 1: Cell Labeling and Sensitization

Objective: Incorporate PdU into genomic DNA at sufficient levels to sensitize cells to UVA without inducing dark toxicity.

Reagents:

-

PdU Stock: 100 mM in DMSO (Store at -20°C).

-

Cell Culture Media (e.g., DMEM + 10% FBS).

Step-by-Step:

-

Seeding: Seed cells (e.g., HeLa, U2OS, or fibroblasts) on coverslips or dishes 24 hours prior to achieve 50-60% confluency.

-

Pulse Labeling: Dilute PdU stock into fresh warm media to a final concentration of 10–50 µM .

-

Wash (Critical): Remove PdU media. Wash cells 3x with PBS .

-

Reasoning: Removes free PdU from the cytoplasm and media, preventing non-DNA photosensitization and generation of reactive oxygen species (ROS) in the medium.

-

-

Chase (Optional): Add fresh media (thymidine-free) for 1-2 hours if you wish to study repair at specific post-replication intervals.

Protocol 2: UVA Irradiation (Damage Induction)

Objective: Trigger the crosslinking reaction using 365 nm light.

Equipment:

-

UVA Source: 365 nm LED array or UV lamp (e.g., Stratalinker with 365 nm bulbs).

-

Dosimetry: Calibrated UV radiometer.

Step-by-Step:

-

Preparation: Remove cell culture media and replace with a thin layer of cold PBS (4°C).

-

Reasoning: Phenol red in media can absorb UV or generate ROS. Cold PBS prevents repair from starting during irradiation.

-

-